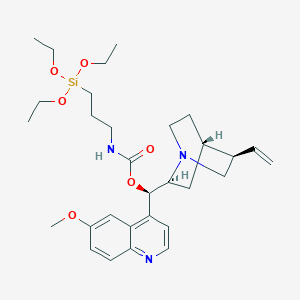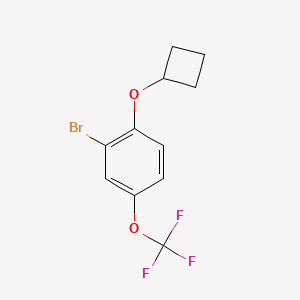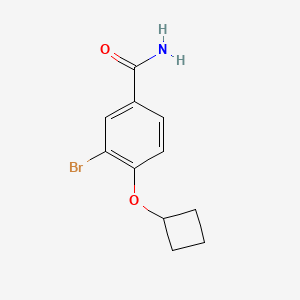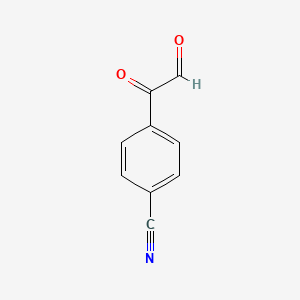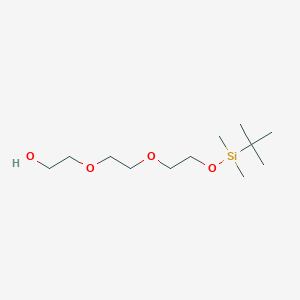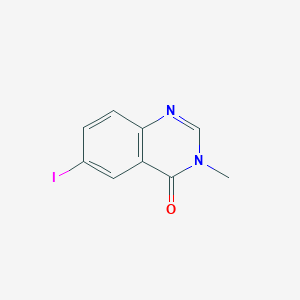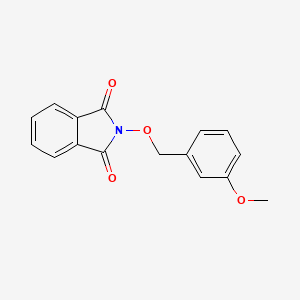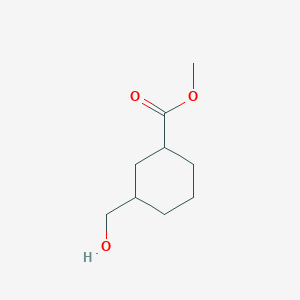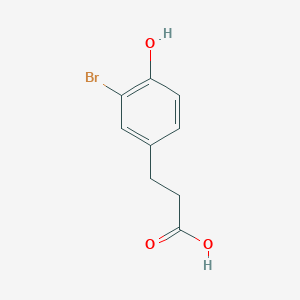
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide” consists of a thiophene ring attached to a formamide group, which is further connected to a phenyl ring with a trifluoromethyl group.Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Analysis
The compound’s electrochemical properties make it suitable for sensing applications. Researchers have explored its use in modifying electrode surfaces. Specifically, a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF3/G) has been investigated . This modified surface demonstrated high sensitivity in detecting synthetic stimulants such as 2-aminoindane, buphedrone, and naphyrone. The presence of the –PhCF3 group in the polymeric film plays a crucial role in recognizing these analytes. The adsorption constants (K_ads) indicate charge-transfer and/or hydrogen bond interactions between the –PhCF3 groups and the stimulants . This promising performance suggests potential forensic applications without prior sample pretreatment.
Biological Activities
Thiazole derivatives, including MFCD11054056, exhibit diverse biological activities. Thiazoles are found in potent compounds with antimicrobial, antifungal, antiviral, and antitumor properties. For instance, sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug) contain thiazole moieties . Further exploration of MFCD11054056’s biological effects could reveal novel applications in drug development.
Catalysis and Cross-Coupling Reactions
Given the trifluoromethyl group, MFCD11054056 might find applications in catalysis. Similar trifluoromethyl-containing compounds have been used as synthons in Pd-catalyzed cross-coupling reactions . Exploring its reactivity in various catalytic processes could reveal new synthetic methodologies.
Material Science and Surface Modification
The presence of the thiophene ring makes MFCD11054056 interesting for material science. Researchers could explore its use in polymerization reactions, thin films, or surface coatings. Its unique combination of functional groups may lead to innovative materials with tailored properties.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)9-1-3-10(4-2-9)16-11(17)8-5-6-18-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUFHNBPMUPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



